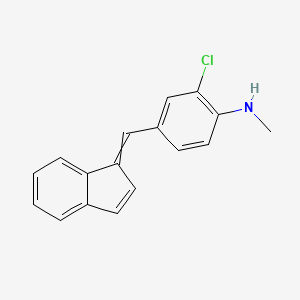

2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline

Descripción

2-Chloro-4-(inden-1-ylidenemethyl)-N-methylaniline is a substituted N-methylaniline derivative characterized by a chloro group at the 2-position, an indenylidenemethyl moiety at the 4-position, and a methyl group on the nitrogen atom. The indenylidenemethyl group introduces extended π-conjugation, which may enhance electronic delocalization and influence reactivity or photophysical behavior .

Propiedades

Fórmula molecular |

C17H14ClN |

|---|---|

Peso molecular |

267.8 g/mol |

Nombre IUPAC |

2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline |

InChI |

InChI=1S/C17H14ClN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3 |

Clave InChI |

RLCXYUQVZSYSGK-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2-chloroaniline with indene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the indene moiety.

Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated indene derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline and related compounds:

Key Comparison Points

The chloro substituent at position 2 may reduce N-demethylation susceptibility compared to unsubstituted N-methylaniline, as seen in chloroperoxidase studies where chloro-substituted N-methylanilines resisted enzymatic demethylation .

Reactivity and Metabolic Pathways :

- 4-Chloro-2-methylaniline () undergoes metabolic activation to hydroxylamine intermediates, leading to DNA adducts. The indenyl group in the target compound could either stabilize reactive intermediates (increasing toxicity) or divert metabolism via alternative pathways .

- N-Methylaniline forms stable hydrogen-bonded complexes with aldehydes (e.g., salicylaldehyde), with stability influenced by substituents. The bulky indenylidenemethyl group may hinder such interactions .

Detection and Analytical Behavior :

- N-Methylaniline derivatives are detectable via N-H bond absorption near 1496 nm in chalcogenide sensors . The target compound’s indenyl group may shift absorption wavelengths due to extended conjugation, requiring tailored detection methods.

Synthetic Challenges: Titanium-catalyzed hydroaminoalkylation () is effective for synthesizing chloro-substituted N-methylaniline derivatives. However, introducing the indenylidenemethyl group may require specialized coupling reactions or protecting-group strategies .

Actividad Biológica

2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mutagenicity, cytotoxicity, and potential mechanisms of action.

Molecular Formula

- Molecular Formula : C16H15ClN

Physical Properties

- Molecular Weight : 270.75 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Cytotoxicity

Cytotoxic effects have been observed in various studies involving structurally related compounds. For instance, the cytotoxicity of chlorinated anilines has been documented, with implications for their use in therapeutic contexts. The potential for 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline to exhibit similar effects warrants examination through cell viability assays and apoptosis studies.

The mechanisms through which this compound may exert biological effects could involve interactions with cellular pathways related to cancer and other diseases. Compounds with similar structures have been noted for their ability to modulate nuclear receptor activities, which are pivotal in regulating gene expression related to cell proliferation and survival .

Case Study 1: Mutagenicity Assessment

A study assessing the mutagenic activity of chlorinated anilines highlighted the importance of nitroreduction in their activation. The results indicated that compounds like 2-chloro-4-nitroaniline undergo metabolic activation leading to mutagenic metabolites . This raises questions about the metabolic pathways involved when considering 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline.

Case Study 2: Cytotoxicity Evaluation

In a separate investigation involving chlorinated derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could induce apoptosis through oxidative stress mechanisms. It is essential to replicate such studies for 2-chloro-4-(inden-1-ylidenemethyl)-N-methylaniline to establish a clearer understanding of its biological impact.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.